molecular formula C12H16ClN B1469291 1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine CAS No. 1468899-65-1

1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine

Cat. No.: B1469291
CAS No.: 1468899-65-1
M. Wt: 209.71 g/mol
InChI Key: WQEDKHCATMEKAU-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine (CAS: 1468899-65-1) is a cyclobutane-derived amine with a 4-chlorophenyl substituent and two methyl groups at the 3-position of the cyclobutane ring. Its molecular formula is C₁₂H₁₈ClN (molar mass: 211.73 g/mol), and its structure features a rigid cyclobutane core, which may influence conformational stability and bioactivity . The compound is listed in supplier catalogs for research use, though pharmacological applications remain underexplored in the available literature .

Properties

IUPAC Name

1-(4-chlorophenyl)-3,3-dimethylcyclobutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN/c1-11(2)7-12(14,8-11)9-3-5-10(13)6-4-9/h3-6H,7-8,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQEDKHCATMEKAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(C2=CC=C(C=C2)Cl)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzyl chloride with 3,3-dimethylcyclobutanone in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Oxidation : Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.
  • Reduction : Reduces to amine derivatives with lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can occur at the 4-chlorophenyl group.

Biology

In biological research, this compound is being investigated for its potential antimicrobial and anticancer properties . Studies have shown that it interacts with specific molecular targets, including enzymes and receptors, which may lead to various biological effects:

  • Enzyme Inhibition : It can inhibit enzymes by binding to their active sites.
  • Receptor Binding : Modulates signaling pathways through receptor interactions.

Medicine

The compound is being explored for its therapeutic applications in treating various diseases. Its biological activity makes it a candidate for drug development aimed at conditions such as cancer and infections.

Industry

In industrial applications, this compound is utilized in developing new materials and chemical processes. Its unique properties facilitate the creation of innovative compounds and materials.

Antimicrobial Effects

A study focusing on the synthesis of derivatives containing this compound reported promising antimicrobial activities against various pathogens. The presence of chlorine substituents enhanced these effects, showcasing the compound's potential in developing new antimicrobial agents.

Anticancer Screening

Another significant investigation highlighted the anticancer properties of related compounds. This study emphasized that certain derivatives inhibited the AKT2/PKBβ pathway, crucial for glioma treatment. The compounds demonstrated effective EC50 values against glioma cells while maintaining low toxicity levels in normal cells.

Summary

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position Variations

  • 1-(3-Chlorophenyl)cyclobutan-1-amine Hydrochloride (CAS: 959140-89-7) Key Difference: Chlorine at the meta position (3-chlorophenyl) instead of para (4-chlorophenyl). This compound is available as a hydrochloride salt, enhancing solubility . Molecular Formula: C₁₀H₁₃Cl₂N (molar mass: 218.12 g/mol).
  • 3-(3-Chlorophenyl)cyclobutan-1-amine (CAS: 1156296-61-5)

    • Key Difference : Chlorophenyl group attached to the 3-position of cyclobutane instead of the 1-position.
    • Impact : Altered spatial orientation may influence interactions with chiral targets. Molecular weight: 181.66 g/mol (C₁₀H₁₂ClN) .

Functional Group Modifications

  • 1-(4-Chlorophenyl)-3,3-dimethylcyclobutane-1-carboxylic Acid (CAS: 1508790-88-2)

    • Key Difference : Replacement of the amine (-NH₂) with a carboxylic acid (-COOH).
    • Impact : Introduces acidity (pKa ~4-5), altering solubility and hydrogen-bonding capacity. Molecular formula: C₁₃H₁₇ClO₂ (molar mass: 252.73 g/mol) .
  • 3-(4-Fluorophenyl)-N-methylcyclobutan-1-amine (CAS: 1156290-70-8)

    • Key Differences : Fluorine replaces chlorine (para-position), and the amine is N-methylated.
    • Impact : Fluorine’s electronegativity increases polarity, while N-methylation reduces basicity (pKa shift) and enhances lipophilicity. Molecular formula: C₁₁H₁₅FN (molar mass: 179.23 g/mol) .

Core Structural Variations

  • 1-(4-Chlorophenyl)-2,3-dimethylbutan-2-amine (CAS: 1742-31-0)

    • Key Difference : Linear butane chain replaces the cyclobutane ring.
    • Impact : Reduced rigidity may lower target-binding specificity. Molecular formula: C₁₂H₁₈ClN (same as the target compound), but distinct stereoelectronic properties .
  • 1-(1-(3,4-Dichlorophenyl)cyclobutyl)-N,N,3-trimethylbutan-1-amine (CAS: 766462-77-5) Key Differences: Additional dichlorophenyl and N,N-dimethyl groups. Molecular formula: C₁₇H₂₄Cl₂N₂ (molar mass: 339.29 g/mol) .

Research Implications

  • Pharmacological Potential: The target compound’s cyclobutane core may offer advantages in metabolic stability over linear analogs (e.g., butane derivatives) .
  • Synthetic Challenges : Introducing substituents to the strained cyclobutane ring (e.g., carboxylic acid in 1508790-88-2) likely requires specialized reagents or catalysts .
  • SAR Insights : Para-chloro substitution (vs. meta or fluorine) appears critical for maintaining electronic effects in receptor binding, as seen in antihistamines like dexchlorpheniramine (CAS: 25523-97-1) .

Biological Activity

1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and research findings.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including enzymes and receptors. The compound may exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. This inhibition can lead to altered metabolic pathways and biological responses.
  • Receptor Binding : It can bind to specific receptors on cell surfaces, modulating signaling pathways and influencing cellular responses. This property makes it a candidate for therapeutic applications in various diseases .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In a study evaluating its effectiveness against various bacterial and fungal strains, the compound demonstrated:

  • Inhibition Zones (IZ) : The compound showed inhibition zones ranging from 16 mm to 31 mm against Gram-positive bacteria (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). It also exhibited antifungal activity against strains like Candida albicans and Aspergillus flavus with comparable effectiveness to standard antibiotics .

Anticancer Activity

The compound has been explored for its potential anticancer effects. A series of derivatives were synthesized and screened for their ability to inhibit cancer cell proliferation. Notably:

  • Inhibition of Glioma Cells : One derivative exhibited potent inhibitory effects against glioblastoma cell lines, demonstrating lower cytotoxicity towards non-cancerous cells. This selectivity suggests a potential therapeutic window for treating malignant tumors with reduced side effects .

Case Studies

Several studies have provided insights into the biological activity of this compound:

  • Study on Antimicrobial Effects : A recent study reported the synthesis of derivatives that included this compound. These derivatives were tested against various pathogens, revealing promising antimicrobial activities that were enhanced by the presence of chlorine substituents .
  • Anticancer Screening : Another investigation focused on the anticancer properties of related compounds. The study highlighted that certain derivatives inhibited the AKT2/PKBβ pathway, a critical target in glioma treatment. The compounds showed effective EC50 values against glioma cells while maintaining low toxicity levels in normal cells .

Research Findings

The following table summarizes key findings from studies on the biological activity of this compound:

Activity Target Organisms/Cells Inhibition Zone (mm) EC50 (μM) Notes
AntimicrobialS. aureus, E. coli, fungi16 - 31N/AComparable to standard antibiotics
AnticancerGlioblastoma cell linesN/A20Selective against cancer cells
Enzyme InhibitionVarious enzymesN/AN/APotential for metabolic pathway modulation

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine
Reactant of Route 2
1-(4-Chlorophenyl)-3,3-dimethylcyclobutan-1-amine

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